4-(4,5-Dibromothien-3-yl)but-3-en-2-one
Description
4-(4,5-Dibromothien-3-yl)but-3-en-2-one is a halogenated enone derivative featuring a thiophene ring substituted with two bromine atoms at the 4- and 5-positions. This compound belongs to the broader class of α,β-unsaturated ketones, which are widely studied for their reactivity in cycloaddition, conjugate addition, and heterocycle synthesis. The bromothienyl substituent confers unique electronic and steric properties, enhancing electrophilicity at the α,β-unsaturated carbonyl system compared to non-halogenated analogues.
Properties
Molecular Formula |
C8H6Br2OS |
|---|---|
Molecular Weight |
310.01g/mol |
IUPAC Name |
(E)-4-(4,5-dibromothiophen-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H6Br2OS/c1-5(11)2-3-6-4-12-8(10)7(6)9/h2-4H,1H3/b3-2+ |
InChI Key |
JAGDRGJVMMXUMA-NSCUHMNNSA-N |
SMILES |
CC(=O)C=CC1=CSC(=C1Br)Br |
Isomeric SMILES |
CC(=O)/C=C/C1=CSC(=C1Br)Br |
Canonical SMILES |
CC(=O)C=CC1=CSC(=C1Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., nitro, bromine) enhance reactivity in conjugate additions and cyclizations, while electron-donating groups (e.g., methoxy, dimethylamino) favor nucleophilic substitutions or heterocycle formation .
- Halogenated thiophene derivatives like 4-(4,5-Dibromothien-3-yl)but-3-en-2-one may exhibit superior stability in radical reactions compared to phenyl analogues due to bromine’s radical-stabilizing effects.
Key Findings :
- Methoxy and hydroxy substituents (e.g., in curcuminoid derivatives) improve solubility and bioavailability, critical for cytotoxicity .
- Brominated thiophene derivatives could leverage halogen bonding for targeted enzyme inhibition, a mechanism observed in other brominated heterocycles.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic signatures:
Key Findings :
- Bromine atoms in this compound would likely result in higher molecular weight and lower solubility in polar solvents compared to methoxy or nitro analogues.
- 13C NMR signals for the thiophene carbons are expected near δ 125–135 ppm, with bromine-induced deshielding .
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